(L)-Suberyl Carnitine-d3 Inner Salt

Metabolomics Clinical Chemistry Bioanalytical Method Validation

Quantifying suberylcarnitine (C8-DC) in complex biological matrices without a stable isotope-labeled internal standard leads to inaccurate results due to matrix effects and ionization variability. (L)-Suberyl Carnitine-d3 Inner Salt (CAS 1803252-74-5) is a deuterated SIL-IS that co-elutes with the endogenous analyte, correcting for these analytical variables to ensure robust LC-MS/MS quantification. - Enables precise differentiation of C8-DC from isobaric interferences in newborn screening follow-up assays. - Provides lot-to-lot consistency with ≥95% purity (HPLC) and ≥99% isotopic enrichment for reproducible method validation. - Supports GLP/GCP-compliant workflows with ready availability and reliable cold-chain logistics.

Molecular Formula C15H27NO6
Molecular Weight 320.40 g/mol
Cat. No. B13430349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(L)-Suberyl Carnitine-d3 Inner Salt
Molecular FormulaC15H27NO6
Molecular Weight320.40 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCCCCCC(=O)O
InChIInChI=1S/C15H27NO6/c1-16(2,3)11-12(10-14(19)20)22-15(21)9-7-5-4-6-8-13(17)18/h12H,4-11H2,1-3H3,(H-,17,18,19,20)/t12-/m1/s1/i1D3
InChIKeyYVWVEIPYMGBQPE-LBBMYNEISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Suberyl Carnitine-d3: Deuterated Internal Standard for C8-DC


(L)-Suberyl Carnitine-d3 Inner Salt is a stable isotope-labeled analog of the endogenous dicarboxylic acylcarnitine, suberylcarnitine (C8-DC). As an internal standard, it is designed for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its core function is to enable precise quantification of suberylcarnitine by accounting for analytical variables such as ionization suppression, extraction efficiency, and chromatographic variability, which are critical for accurate biomarker analysis in clinical research and metabolomics [1]. (L)-Suberyl Carnitine-d3 Inner Salt is chemically identical to the unlabeled analyte, differing only by the replacement of three hydrogen atoms with deuterium, which ensures near-identical physicochemical behavior while creating a mass difference detectable by MS/MS [2].

Why Unlabeled Suberyl Carnitine Cannot Substitute


Substituting (L)-Suberyl Carnitine-d3 Inner Salt with unlabeled (L)-Suberyl Carnitine or a non-isotopic analog in an LC-MS/MS analytical workflow introduces significant quantification error and compromises data integrity. Unlabeled analogs cannot correct for variable matrix effects or ionization efficiency fluctuations inherent to complex biological samples. In contrast, a stable isotope-labeled internal standard (SIL-IS), such as the d3 form, co-elutes with the target analyte and experiences identical sample preparation and ionization conditions, thereby providing a robust correction for these sources of analytical variation [1]. The use of a SIL-IS is a fundamental requirement for methods seeking to achieve the high accuracy and precision necessary for clinical diagnostics and metabolomics research, where biological differences are often small and must be reliably detected above analytical noise [2].

Suberyl Carnitine-d3: Validation and Clinical Evidence


Matrix Effect Correction in Urinary Acylcarnitine Analysis

In a validated LC-MS/MS method for quantifying acylcarnitines in human urine, the use of deuterium-labeled internal standards was essential for analytical accuracy. The study demonstrated that the matrix effect could be corrected to a range of 87.8-103% using these standards, with the overall analytical error of the surrogate matrix method being less than 13% compared to the gold-standard method of standard addition [1]. While unlabeled (L)-Suberyl Carnitine cannot correct for ionization suppression or enhancement, (L)-Suberyl Carnitine-d3 Inner Salt provides the necessary co-eluting property to normalize these variations.

Metabolomics Clinical Chemistry Bioanalytical Method Validation

Assay Validation Using Deuterated Internal Standards

A comprehensive validation of an HPLC-ESI-MS method for acylcarnitine quantification, which employed d(3)-carnitine as a model internal standard, established key performance benchmarks for assays using deuterated analogs. The method demonstrated high accuracy, with standard-addition slopes of 0.99-1.05 and linear regression coefficients of 0.9913-0.9998 for various acylcarnitines in complex matrices like plasma and skeletal muscle [1]. This contrasts with traditional tandem mass spectrometry (TMS) newborn screening methods, which are semi-quantitative and prone to false positives due to isobaric interferences and an inability to resolve constitutional isomers [1].

Newborn Screening Method Validation Clinical Chemistry

Isomer Interference in Semi-Quantitative Newborn Screening

Suberylcarnitine (C8-DC) is included in newborn screening panels for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency and other fatty acid oxidation disorders [1]. However, standard tandem mass spectrometry (TMS) screening is inherently limited. Studies have noted that TMS methods cannot distinguish suberylcarnitine from its constitutional isomers, which can lead to false-positive screening results that necessitate follow-up testing [2]. The development of HPLC-MS/MS methods using stable isotope-labeled internal standards addresses this limitation by enabling the chromatographic separation of isomers, thus providing the specificity required for a definitive diagnosis [2].

Inborn Errors of Metabolism Newborn Screening Clinical Diagnostics

C8-DC as a Biomarker in Liver Disease Progression

A targeted metabolomics study identified suberylcarnitine (C8-DC) as a serum biomarker with significant diagnostic potential for hepatitis B virus (HBV)-related liver diseases. Using UPLC-QTOF-MS, the study quantified that C8-DC levels were significantly higher in patients with liver cirrhosis (LC) and hepatocellular carcinoma (HCC) compared to normal controls (NC) (all P<0.001). The diagnostic performance, as measured by the Area Under the Curve (AUC) from ROC analysis, was 0.889 for diagnosing LC and 0.776 for diagnosing HCC [1]. Accurate quantification of C8-DC is paramount for such clinical applications, necessitating the use of a reliable internal standard like (L)-Suberyl Carnitine-d3 to ensure data reproducibility and clinical validity.

Hepatology Biomarker Discovery Clinical Metabolomics

Suberyl Carnitine-d3: Key Applications


Confirmatory LC-MS/MS Assays for Fatty Acid Oxidation Disorders

(L)-Suberyl Carnitine-d3 Inner Salt is an essential reagent for laboratories developing confirmatory LC-MS/MS assays to follow up on positive newborn screening results. As standard TMS screens cannot distinguish suberylcarnitine (C8-DC) from its isomers [1], a method incorporating this deuterated internal standard and chromatographic separation is required for a definitive diagnosis. It enables the precise, accurate quantification of C8-DC in plasma, urine, or dried blood spots, thereby reducing false-positive rates and providing clinicians with reliable data [1].

Biomarker Validation in Liver Disease Metabolomics

Researchers investigating the role of dicarboxylic acylcarnitines in liver diseases, such as liver cirrhosis (LC) and hepatocellular carcinoma (HCC), require (L)-Suberyl Carnitine-d3 Inner Salt for targeted metabolomics workflows. The evidence of significantly elevated suberylcarnitine in these patient populations [2] establishes a need for robust, validated assays to confirm these findings in larger cohorts. This internal standard ensures that the quantitative data generated for C8-DC is reproducible and reliable, which is critical for validating its potential as a clinical biomarker for disease progression and diagnosis [2].

Inborn Errors of Metabolism and Mitochondrial Dysfunction Research

For clinical research investigating the role of medium-chain fatty acid oxidation defects or other metabolic disorders, (L)-Suberyl Carnitine-d3 Inner Salt is a key tool for studying metabolic flux. The compound's role as a labeled standard allows researchers to accurately measure endogenous suberylcarnitine levels, which can serve as a functional readout of fatty acid β-oxidation efficiency. This is crucial for studies correlating genotype with metabolic phenotype or for monitoring the effects of therapeutic interventions on metabolic pathways [1].

Acylcarnitine Analysis in Core Labs and CROs

Core labs and CROs offering GLP or GCP-compliant acylcarnitine analysis services must stock (L)-Suberyl Carnitine-d3 Inner Salt to maintain the analytical rigor demanded by their clients. Using a validated stable isotope-labeled internal standard is a fundamental component of a robust LC-MS/MS method, ensuring that the data meets the high standards of accuracy and precision (±5-15%) required for regulatory submissions and peer-reviewed publications [3].

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